4-(2-Chloropropyl)morpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

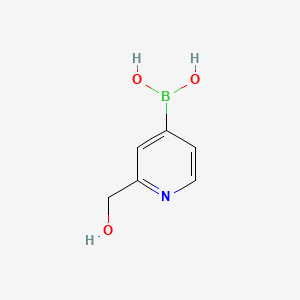

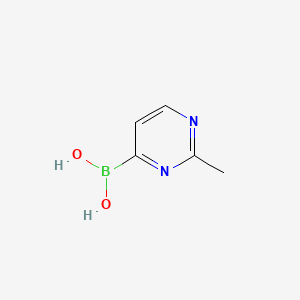

“4-(2-Chloropropyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 100859-99-2 . It is a powder in physical form .

Synthesis Analysis

A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis

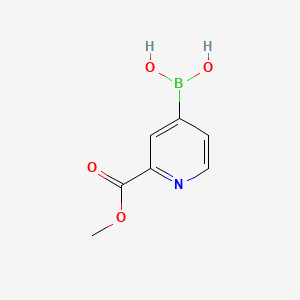

The molecular formula of “this compound” is C7H15Cl2NO . Its molecular weight is 200.11 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a melting point of 176-178 .Wissenschaftliche Forschungsanwendungen

Chloroquine and Hydroxychloroquine Research Applications

- Biomedical Applications : Chloroquine and hydroxychloroquine are aminoquinoline compounds with well-documented use in treating rheumatologic diseases and malaria prophylaxis. Their broad biochemical properties have inspired research into their repurposing for managing various infectious and non-infectious diseases. This includes evaluating their potential in cancer therapy and as immunosuppressive agents to reduce T-cell and B-cell hyperactivity (Taherian et al., 2013; Njaria et al., 2015).

Morpholine Derivatives in Pharmacology

- Pharmacological Profiles : Morpholine and its derivatives have been explored for a broad spectrum of pharmacological activities, indicating the potential for developing target-based drug molecules for various diseases. This research underscores the utility of morpholine as a core structure for designing novel pharmacophores with potent activities, including anti-cancer, anti-microbial, and neuroprotective effects (Asif & Imran, 2019; Mohammed et al., 2015).

Research on Toxicity and Environmental Impact

- Toxicology Studies : The toxicological profiles of related compounds, such as 2,4-D herbicide, have been extensively studied, highlighting the importance of understanding the environmental and health impacts of chemical compounds. These studies provide insights into the potential toxic effects on non-target organisms and the necessity for regulations and mitigation strategies to protect human health and ecosystems (Zuanazzi et al., 2020; Islam et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.

Mode of Action

Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.

Eigenschaften

IUPAC Name |

4-(2-chloropropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKBHRNJGORDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/no-structure.png)

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)